Allylsulfonamide vs. Styrene Sulfonamide: Differential Carbonic Anhydrase II Inhibitory Potency
Prop-2-ene-1-sulfonamide (allylsulfonamide, R = CH₂=CH-CH₂-) exhibits nanomolar inhibition of human carbonic anhydrase II (hCA II) with a measured Kᵢ value of 12 nM [1]. Its closest structural analog, trans-styrene sulfonamide (R = C₆H₅-CH=CH-), shows a Kᵢ value of 9 nM under identical assay conditions [1]. The 1.3-fold potency difference is modest but the allyl derivative offers distinct advantages in solubility and synthetic tractability for downstream derivatization compared to the aromatic styrene analog [1].
| Evidence Dimension | Inhibitory constant (Kᵢ) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Kᵢ = 12 nM |
| Comparator Or Baseline | trans-Styrene sulfonamide: Kᵢ = 9 nM |
| Quantified Difference | 1.3-fold difference (9 nM vs. 12 nM); both compounds within nanomolar potency range |
| Conditions | In vitro enzyme inhibition assay; human CA II isozyme; purified enzyme |
Why This Matters
Researchers requiring a primary sulfonamide CA inhibitor with an aliphatic unsaturated R-group for solubility or synthetic accessibility should select allylsulfonamide over the aromatic styrene analog, as the potency difference is negligible while the allyl group provides distinct chemical handles for further modification.
- [1] Chazalette C, Riviere-Baudet M, Supuran CT, Scozzafava A. Carbonic anhydrase inhibitors: allylsulfonamide, styrene sulfonamide, N-allyl sulfonamides and some of their Si, Ge, and B derivatives. J Enzyme Inhib. 2001 Dec;16(6):475-89. doi:10.1080/14756360127572. View Source
